Heptyl ethyl carbinol

説明

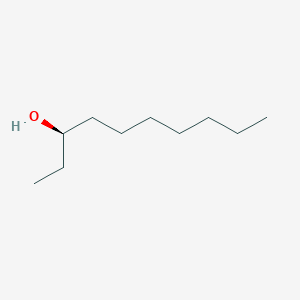

Heptyl ethyl carbinol, systematically named 2-Octanol (CAS: 123-96-6), is a secondary alcohol with the molecular formula $ \text{C}8\text{H}{18}\text{O} $. Its structure is $ \text{CH}3(\text{CH}2)5\text{CH(OH)CH}3 $, featuring a hydroxyl group on the second carbon of an eight-carbon chain. This compound is also referred to as amyl ethyl carbinol or heptyl carbinol in older nomenclature .

2-Octanol is utilized as a solvent for oils, waxes, and resins due to its moderate polarity and volatility. It also finds applications in fragrances and flavor formulations, where its alcohol functional group contributes to solubility and stability .

特性

CAS番号 |

138256-81-2 |

|---|---|

分子式 |

C10H22O |

分子量 |

158.28 g/mol |

IUPAC名 |

(3R)-decan-3-ol |

InChI |

InChI=1S/C10H22O/c1-3-5-6-7-8-9-10(11)4-2/h10-11H,3-9H2,1-2H3/t10-/m1/s1 |

InChIキー |

ICEQLCZWZXUUIJ-SNVBAGLBSA-N |

異性体SMILES |

CCCCCCC[C@@H](CC)O |

正規SMILES |

CCCCCCCC(CC)O |

melting_point |

-7.5 °C |

物理的記述 |

Liquid |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Heptyl ethyl carbinol can be synthesized through several methods. One common laboratory method involves the reduction of carbonyl compounds. For instance, the reduction of decanal (a ten-carbon aldehyde) using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can yield heptyl ethyl carbinol .

Another method involves the use of Grignard reagents. The reaction of heptyl magnesium bromide with ethyl formate, followed by hydrolysis, can produce heptyl ethyl carbinol .

Industrial Production Methods

On an industrial scale, heptyl ethyl carbinol can be produced through the hydrogenation of carbon monoxide in the presence of a suitable catalyst, such as zinc oxide-chromic oxide. This method is similar to the industrial synthesis of other alcohols like methanol .

化学反応の分析

Types of Reactions

Heptyl ethyl carbinol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: It can be reduced to form hydrocarbons.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

Substitution: Reagents like hydrogen halides (HCl, HBr, HI) are used for substitution reactions.

Major Products Formed

Oxidation: Decanone or decanoic acid.

Reduction: Decane.

Substitution: Alkyl halides.

科学的研究の応用

Solvent Properties

Heptyl ethyl carbinol is primarily recognized for its solvent capabilities. It is utilized in:

- Paints and Coatings : Acts as a solvent for resins and polymers, enhancing the application properties of coatings.

- Adhesives : Used in formulations to improve adhesion qualities.

Flavoring Agent

This compound serves as a flavoring agent in the food industry. The following table summarizes its regulatory status and applications:

| Application | Regulatory Body | Status |

|---|---|---|

| Flavoring Agent | FDA | Approved |

| Food Additive | JECFA | Safe for use |

Pharmacological Potential

Research indicates that heptyl ethyl carbinol may influence biological systems through its interactions with various molecular targets. It has been studied for:

- Metabolic Pathways : Acts as a substrate for enzymes involved in alcohol metabolism, potentially leading to the formation of metabolites with specific biological effects.

- Therapeutic Applications : Investigated for its potential roles in pharmacology, particularly concerning metabolic disorders.

Case Studies

Several studies have highlighted the biological effects of heptyl ethyl carbinol:

- A study published in PubChem identified heptyl ethyl carbinol as an animal metabolite and suggested its role in plant metabolism within Arabidopsis thaliana .

- Research has shown that this compound can modulate enzyme activity, influencing biochemical pathways critical for cellular function .

Safety and Regulatory Information

Heptyl ethyl carbinol is classified under various safety regulations due to its potential irritant properties:

作用機序

The mechanism of action of heptyl ethyl carbinol involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, influencing metabolic pathways. For example, it may act as a substrate for enzymes involved in alcohol metabolism, leading to the formation of metabolites that exert specific biological effects .

類似化合物との比較

Structural and Functional Group Comparisons

Heptyl ethyl carbinol belongs to the secondary alcohol family. Key structural analogs include:

| Compound | IUPAC Name | Functional Group | Molecular Formula | CAS Number |

|---|---|---|---|---|

| Heptyl ethyl carbinol | 2-Octanol | Secondary alcohol | $ \text{C}8\text{H}{18}\text{O} $ | 123-96-6 |

| Diethyl carbinol | 3-Pentanol | Secondary alcohol | $ \text{C}5\text{H}{12}\text{O} $ | 597-49-9 |

| Methyl phenyl carbinol | 1-Phenylethanol | Secondary alcohol | $ \text{C}8\text{H}{10}\text{O} $ | 98-85-1 |

| Tri-n-propyl carbinol | 3-Heptanol | Secondary alcohol | $ \text{C}7\text{H}{16}\text{O} $ | 2198-72-3 |

| Amyl ethyl carbinol | 2-Heptanol | Secondary alcohol | $ \text{C}7\text{H}{16}\text{O} $ | 543-49-7 |

Key Observations :

- Functional groups (e.g., hydroxyl position) dictate volatility and reactivity. For example, amyl ethyl carbinol (2-heptanol) exhibits lower volatility than its ketone analogs due to hydrogen bonding .

- Branching and chain length influence boiling points. Tri-n-heptyl carbinol (195–200°C at 6 mmHg) has a higher boiling point than heptyl ethyl carbinol (179–183°C at atmospheric pressure) due to increased molecular weight .

Physical and Chemical Properties

| Property | Heptyl Ethyl Carbinol (2-Octanol) | Tri-n-propyl Carbinol | Methyl Phenyl Carbinol | Diethyl Carbinol |

|---|---|---|---|---|

| Boiling Point (°C) | 179–183 | 89–92 (20 mmHg) | 204–205 | 116–118 |

| Density (g/cm³) | 0.82 | 0.82 | 1.01 | 0.82 |

| Solubility | Slightly soluble in water | Insoluble in water | Miscible in organic solvents | Soluble in ethanol |

| Applications | Solvent, fragrances | Organic synthesis | Pharmaceuticals | Chemical intermediates |

Reactivity and Stability

- Oxidation: Secondary alcohols like heptyl ethyl carbinol oxidize to ketones (e.g., 2-octanone) under strong oxidizing conditions. Methyl phenyl carbinol oxidizes to acetophenone, a reaction critical in pharmaceutical synthesis .

- Volatility: Carbinols with shorter chains (e.g., diethyl carbinol) volatilize more readily than longer-chain analogs. However, functional groups like ketones (e.g., amyl vinyl ketone) exhibit higher volatility than their alcohol counterparts .

Functional Group Impact on Performance

- In fragrance formulations, dimethyl phenyl ethyl carbinol is preferred for its stability, while heptyl ethyl carbinol’s moderate volatility makes it suitable for long-lasting scents .

- Methyl isobutyl carbinol (MIBC), a structural analog, is a superior solvent for ethyl cellulose due to its branched structure and low water solubility .

生物活性

Heptyl ethyl carbinol, also known as 3-heptanol, is a secondary alcohol that has garnered attention for its potential biological activities. This compound has been studied for its interactions with various biological systems, demonstrating a range of effects that could be beneficial in different applications, including pharmacology and toxicology.

Heptyl ethyl carbinol is characterized by the molecular formula and is classified as a plant metabolite. Its structure features a hydroxyl group (-OH) attached to a heptane chain, which influences its solubility and reactivity in biological systems .

Antimicrobial Properties

Research indicates that heptyl ethyl carbinol exhibits antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting it could serve as a potential natural preservative in food and cosmetic formulations. The compound's mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis .

Cytotoxic Effects

In vitro studies have demonstrated that heptyl ethyl carbinol can induce cytotoxicity in certain cancer cell lines. For instance, it has shown an ability to inhibit the growth of human breast cancer cells (MDA-MB-468) by modulating apoptosis pathways. The compound's interaction with cellular signaling pathways suggests potential for further development as an anticancer agent .

Neuroprotective Effects

Heptyl ethyl carbinol's neuroprotective properties have also been investigated. Preliminary evidence indicates that it may reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases. This effect is likely mediated through the activation of antioxidant response elements, which help protect cells from damage caused by reactive oxygen species (ROS) .

Case Studies

- Antimicrobial Efficacy : A study tested heptyl ethyl carbinol against Escherichia coli and Staphylococcus aureus, revealing minimum inhibitory concentrations (MIC) of 0.5% and 1% respectively. These findings indicate significant antimicrobial potential that could be harnessed in various applications .

- Cytotoxicity in Cancer Cells : In a controlled laboratory setting, heptyl ethyl carbinol was applied to MDA-MB-468 cells, resulting in a 50% reduction in cell viability at concentrations above 100 µM after 48 hours. This cytotoxic effect was linked to increased apoptosis markers and decreased proliferation rates .

- Neuroprotective Mechanism : Research involving neuronal cell cultures showed that treatment with heptyl ethyl carbinol significantly reduced markers of oxidative stress when exposed to hydrogen peroxide. The compound enhanced the expression of Nrf2, a key regulator in antioxidant defense mechanisms .

Data Summary

Q & A

Q. What are the standard methods for synthesizing and characterizing heptyl ethyl carbinol in academic research?

- Methodological Answer : Heptyl ethyl carbinol (Decan-3-ol, CAS 1565-81-7) is typically synthesized via Grignard reactions or catalytic hydrogenation of ketones. For reproducibility, document reaction conditions (temperature, catalysts, solvents) and purification steps (distillation, chromatography). Characterization requires 1H/13C NMR , FT-IR , and GC-MS to confirm structure and purity. For known compounds, cite prior literature; for novel derivatives, include elemental analysis and high-resolution mass spectrometry (HRMS) .

- Data Table :

| Technique | Key Peaks/Data for Heptyl Ethyl Carbinol |

|---|---|

| 1H NMR | δ 0.88 (t, 3H, CH3), δ 1.25-1.45 (m, alkyl chain), δ 3.45 (m, OH) |

| 13C NMR | δ 14.1 (CH3), 22.7–31.9 (CH2), 71.5 (C-OH) |

| GC-MS | m/z 158 [M]+, fragmentation patterns consistent with decanol isomers |

Q. How can researchers ensure reproducibility in experimental protocols for heptyl ethyl carbinol synthesis?

- Methodological Answer : Follow NIH guidelines for preclinical research reporting (e.g., solvent batch details, equipment calibration). Include step-by-step procedures in the main manuscript for up to five compounds; extensive data should be in supplementary materials. Validate purity via melting point analysis or HPLC (>95% purity threshold) .

Advanced Research Questions

Q. What challenges arise in interpreting thermodynamic parameters of heptyl ethyl carbinol in solvent interactions, and how can they be resolved?

- Methodological Answer : Use inverse gas chromatography (IGC) to measure activity coefficients and Flory-Huggins interaction parameters. Challenges include non-ideal behavior in polar solvents (e.g., ethanol, acetone). Address this by comparing results with computational models (COSMO-RS) and validating via phase equilibrium experiments .

- Data Table :

| Solvent | Mass Fraction Activity Coefficient (γ) | Flory-Huggins Parameter (χ) |

|---|---|---|

| Benzene | 0.92 | 0.15 |

| Cyclohexane | 1.45 | 0.78 |

Q. How can researchers resolve contradictions in spectroscopic data for heptyl ethyl carbinol derivatives?

- Methodological Answer : Contradictions often stem from isomerism or impurities. Employ 2D NMR (HSQC, HMBC) to assign stereochemistry and detect trace impurities. Cross-validate with X-ray crystallography for solid derivatives. For unresolved issues, conduct kinetic studies to rule out intermediate byproducts .

Q. What advanced statistical approaches are suitable for analyzing structure-activity relationships (SAR) of heptyl ethyl carbinol in biological systems?

- Methodological Answer : Use multivariate regression or machine learning (e.g., Random Forest) to correlate structural descriptors (logP, polar surface area) with bioactivity. Include Bayesian models to quantify uncertainty in small datasets. Validate via leave-one-out cross-validation .

Experimental Design & Ethical Considerations

Q. How should researchers design experiments to study the chiral specificity of heptyl ethyl carbinol in enzymatic reactions?

- Methodological Answer : Synthesize enantiomers via asymmetric catalysis (e.g., Sharpless epoxidation) and characterize using chiral HPLC or optical rotation . Test enzyme kinetics (Km, Vmax) for each enantiomer. Adhere to ethical guidelines by disclosing enantiomeric excess (ee%) and potential toxicity in publications .

Q. What ethical and methodological standards apply when using heptyl ethyl carbinol in cell-based assays?

- Methodological Answer : Follow institutional biosafety protocols for solvent handling. Use cytotoxicity assays (MTT, LDH) to establish safe concentration ranges. Report cell line origins, passage numbers, and contamination checks (e.g., mycoplasma testing) to meet NIH preclinical standards .

Literature & Data Management

Q. What strategies mitigate data bias in meta-analyses of heptyl ethyl carbinol toxicity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。